molecular formula C16H13NO B1610613 4'-Cyano-3-phenylpropiophenone CAS No. 60695-02-5

4'-Cyano-3-phenylpropiophenone

Cat. No.: B1610613
CAS No.: 60695-02-5
M. Wt: 235.28 g/mol
InChI Key: YMAGLWWQIMRLOA-UHFFFAOYSA-N
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Description

4’-Cyano-3-phenylpropiophenone is an organic compound with the molecular formula C16H13NO. It is characterized by the presence of a cyano group (-CN) attached to the fourth position of the benzene ring and a phenylpropiophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-phenylpropiophenone typically involves the reaction of 4-cyanobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-phenylpropiophenone can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Cyano-3-phenylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyano-3-phenylpropiophenone involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to biological targets. The phenylpropiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Cyano-3-phenylpropiophenone is unique due to the specific positioning of the cyano group and the phenylpropiophenone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-(3-phenylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAGLWWQIMRLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484805
Record name 4'-CYANO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60695-02-5
Record name 4'-CYANO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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